Atropine oxide hydrochloride

Description

Properties

IUPAC Name |

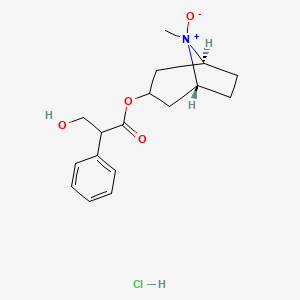

[(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?,18?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRBWTMEQQSFLO-ICPLZUBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045384 | |

| Record name | Atropine-N-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4574-60-1 | |

| Record name | Atropine Oxide Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atropine-N-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endo-(±)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate N-oxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATROPINE OXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6GBW93CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Atropine Oxide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Atropine (B194438) oxide hydrochloride. The document details the synthetic route from its parent compound, atropine, outlines rigorous analytical methods for its characterization, and discusses its mechanism of action as a muscarinic acetylcholine (B1216132) receptor antagonist.

Introduction

Atropine, a tropane (B1204802) alkaloid, is a well-known competitive antagonist of muscarinic acetylcholine receptors. Its N-oxide derivative, Atropine oxide hydrochloride, is a metabolite and a compound of interest for its pharmacological properties. This guide serves as a technical resource for professionals engaged in the research and development of atropine derivatives, providing detailed experimental protocols and characterization data.

Synthesis of this compound

The synthesis of this compound is achieved through the N-oxidation of atropine. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a persulfate salt like potassium peroxymonosulfate (B1194676) (Oxone®). Following the oxidation, the resulting atropine N-oxide is converted to its hydrochloride salt.

Experimental Protocol: Oxidation of Atropine to Atropine N-oxide

Materials:

-

Atropine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Potassium peroxymonosulfate (Oxone®)

-

Dichloromethane (B109758) (CH₂Cl₂) or a mixture of Ethanol (B145695) and Water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium sulfite (B76179) solution (Na₂SO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Diethyl ether or a mixture of heptane (B126788) and dichloromethane for recrystallization

Procedure using m-CPBA:

-

Dissolve atropine in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the atropine solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude atropine N-oxide.

Procedure using Potassium Peroxymonosulfate (Oxone®):

-

Dissolve atropine in a mixture of ethanol and water.

-

Add a solution of Oxone® in water dropwise to the atropine solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, adjust the pH to basic (pH > 8) with a suitable base (e.g., sodium carbonate).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude atropine N-oxide.

Experimental Protocol: Formation and Purification of this compound

-

Dissolve the crude atropine N-oxide in a minimal amount of a suitable solvent like diethyl ether or acetone.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Recrystallize the crude this compound from a suitable solvent system, such as a mixture of heptane and dichloromethane, to obtain the purified product.[1]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. This involves a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in various matrices. A validated reverse-phase HPLC (RP-HPLC) method is typically employed.

Table 1: HPLC Method Parameters for Analysis of Atropine and Related Compounds

| Parameter | Value |

| Column | C18 (e.g., Phenomenex Kinetex C18, 250x4.6mm, 5µm)[2] |

| Mobile Phase | A: pH 2.50 buffer:acetonitrile (950:50 v/v)[2] |

| B: pH 2.50 buffer:acetonitrile (200:800 v/v)[2] | |

| Flow Rate | 2.0 mL/min[2] |

| Detection | UV at 210 nm[2] |

| Column Temp. | 50°C[2] |

| Sample Temp. | 5°C[2] |

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about the synthesized molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹³C NMR Chemical Shifts for Atropine

| Atom | Chemical Shift (ppm) |

| C=O | 175.80 |

| C (aromatic, quaternary) | 137.87 |

| CH (aromatic) | 131.87, 130.96, 130.89 |

| C-O (ester) | 68.24 |

| C-N (bridgehead) | 64.85, 64.74 |

| CH-O | 64.84 |

| CH-Ph | 56.27 |

| N-CH₃ | 41.18 |

| CH₂ (ring) | 37.04, 36.88, 25.87, 25.61 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000649 for Atropine in D₂O.[3]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The electron ionization (EI) mass spectrum of atropine shows a characteristic base peak at m/z 124.[4] For Atropine oxide, the fragmentation pattern will be different due to the presence of the N-oxide group.[5]

Table 3: Key Mass Fragments for Atropine

| m/z | Proposed Fragment |

| 289 | [M]⁺ |

| 124 | [C₈H₁₂N]⁺ (tropane moiety) |

| 94 | [C₆H₈N]⁺ |

| 103 | [C₇H₇O]⁺ (tropic acid fragment) |

Data is for the parent compound, Atropine.[6]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic peaks for the hydroxyl, ester carbonyl, and N-oxide groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | 1715-1730 |

| C=C stretch (aromatic) | 1400-1600 |

| C-O stretch (ester) | 1100-1300 |

| N-O stretch | ~950-970 |

Data is based on typical ranges and spectra of similar compounds.[7]

Mechanism of Action: Muscarinic Receptor Antagonism

Atropine and its derivatives, including this compound, act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs).

-

M1, M3, and M5 receptors couple to Gq proteins. Antagonism of these receptors inhibits the phospholipase C (PLC) pathway, leading to a decrease in the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This, in turn, reduces the release of intracellular calcium.[8]

-

M2 and M4 receptors couple to Gi proteins. Antagonism of these receptors leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of cyclic AMP (camp).[9]

By blocking the binding of acetylcholine, this compound inhibits the downstream signaling cascades of these receptors, leading to its various physiological effects.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Signaling Pathway of Muscarinic Receptor Antagonism

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.

References

- 1. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]

- 2. abap.co.in [abap.co.in]

- 3. bmse000649 Atropine at BMRB [bmrb.io]

- 4. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 9. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]

Physicochemical Properties of Atropine Oxide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) oxide hydrochloride, a derivative of the well-known anticholinergic agent atropine, presents a unique profile of physicochemical properties critical for its consideration in research and pharmaceutical development. As a tertiary amine N-oxide, it exhibits distinct characteristics compared to its parent compound, influencing its solubility, stability, and interaction with biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of Atropine oxide hydrochloride, complete with experimental methodologies and visual representations of its mechanism of action and analytical workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data is essential for formulation development, analytical method design, and understanding its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄ClNO₄ | [1][2] |

| Molecular Weight | 341.83 g/mol | [1][3] |

| CAS Number | 4574-60-1 | [1][2] |

| Appearance | White to pale beige solid | [1][4] |

| Melting Point | 192-193 °C | [1][3] |

| Solubility | Slightly soluble in DMSO, Methanol, and Ethanol (enhanced by heating and sonication). | [1][4] |

| pKa | Estimated around 9.5 (pKb of amine oxides is ~4.5) | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. While specific spectra for this derivative are not widely published, data for the parent compound, atropine, and its salts provide a strong reference.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Spectral data for atropine hydrochloride is available and can be used as a reference. Key signals would include those for the aromatic protons of the phenyl group, the tropane (B1204802) ring protons, and the N-methyl group. The N-oxide formation would likely induce shifts in the protons adjacent to the nitrogen atom. |

| ¹³C NMR | Similar to ¹H NMR, the carbon spectrum would show characteristic peaks for the phenyl, ester, and tropane moieties. The carbon atoms bonded to the nitrogen would be most affected by N-oxidation. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), the C-O stretch, and aromatic C-H bonds. The N-O bond of the amine oxide would also have a characteristic absorption. |

| Mass Spectrometry (MS) | Mass spectrometry would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tropic acid moiety and fragmentation of the tropane ring. |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound. The following are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

Solubility Determination

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination

Methodology (Potentiometric Titration):

-

Prepare a solution of this compound of known concentration in water.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Record the pH values after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically at the half-equivalence point where half of the amine has been neutralized.

Mechanism of Action and Signaling Pathway

Atropine oxide, the active moiety of this compound, functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[6] These receptors are involved in a wide range of physiological processes mediated by the parasympathetic nervous system.

Caption: Competitive antagonism of the muscarinic acetylcholine receptor by Atropine Oxide.

Experimental Workflows

Synthesis of this compound

The synthesis of this compound typically involves the N-oxidation of atropine followed by salt formation with hydrochloric acid.

Caption: A general workflow for the synthesis of this compound.

Analytical Workflow for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these properties is paramount for the rational design of formulations, the development of robust analytical methods, and the successful progression of this compound through the research and development pipeline. Further characterization, particularly quantitative solubility studies across a range of pH values and detailed spectroscopic analysis, will be beneficial for a more complete understanding of this promising molecule.

References

- 1. ATROPINE N-OXIDE HYDROCHLORIDE | 4574-60-1 [chemicalbook.com]

- 2. This compound | C17H24ClNO4 | CID 6419888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. ATROPINE N-OXIDE HYDROCHLORIDE | 4574-60-1 [m.chemicalbook.com]

- 5. Amine oxide - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

Atropine Oxide Hydrochloride: A Deep Dive into its Mechanism as a Muscarinic Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of atropine (B194438) oxide hydrochloride as a muscarinic antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and experimental validation of this compound's activity.

Introduction

Atropine oxide hydrochloride, a derivative of the well-characterized muscarinic antagonist atropine, acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).[1] By reversibly binding to these receptors, it inhibits the physiological effects of acetylcholine and other muscarinic agonists. This blockade of the parasympathetic nervous system underlies its therapeutic applications, which mirror those of atropine, including its use in ophthalmology, cardiology, and as an antidote for organophosphate poisoning. This guide will explore the intricacies of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Receptor Binding and Affinity

Table 1: Binding Affinities (Ki) and Inhibition Constants (IC50) of Atropine for Human Muscarinic Acetylcholine Receptors (mAChRs)

| Receptor Subtype | Ki (nM) | IC50 (nM) |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |

Data presented for atropine as a proxy for this compound. Source:[2]

The non-selective nature of atropine's binding across the receptor subtypes is a key feature of its pharmacological profile.

Signaling Pathway Inhibition

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. These receptors are broadly classified into two major signaling pathways:

-

Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gi/o Pathway (M2, M4 receptors): Activation of these receptors inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[3]

This compound, by competitively blocking the binding of acetylcholine to these receptors, prevents the initiation of these downstream signaling cascades.

Experimental Protocols

The characterization of muscarinic antagonists like this compound relies on a suite of in vitro assays. The following are generalized protocols for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

References

In Vitro Metabolism of Atropine Oxide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of atropine (B194438) oxide hydrochloride, a significant derivative of atropine. While direct and extensive in vitro metabolic studies on atropine oxide hydrochloride are not widely published, this document synthesizes available data on the formation of atropine N-oxide from atropine and the general principles governing the metabolism of N-oxide compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visual representations of metabolic pathways and workflows to facilitate further investigation into the pharmacokinetics and metabolic fate of this compound.

Introduction

Atropine, a tropane (B1204802) alkaloid, is a well-known competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its metabolic profile has been a subject of study for decades, with atropine N-oxide identified as a notable metabolite in various species, including humans.[1] this compound, the salt form of this metabolite, is of interest for its potential pharmacological activities and as a reference standard in metabolic studies.[2] Understanding the in vitro metabolism of atropine oxide is crucial for elucidating its pharmacokinetic profile, potential for drug-drug interactions, and overall disposition.

N-oxidation is a key metabolic pathway for many xenobiotics containing tertiary amine functionalities. This biotransformation is primarily catalyzed by two superfamilies of enzymes: the Cytochrome P450 (CYP) and the Flavin-containing Monooxygenase (FMO) systems.[3] These enzymes are highly expressed in the liver, the primary site of drug metabolism.[4] In vitro systems, such as liver microsomes and hepatocytes, are therefore essential tools for characterizing the metabolic stability and pathways of compounds like this compound.[5]

This guide will detail the known metabolic pathways leading to and potentially involving atropine N-oxide, provide standardized protocols for its in vitro investigation, and present a framework for data analysis and visualization.

Metabolic Pathways and Bioactivation

The in vitro metabolism of atropine in liver microsomes leads to the formation of several metabolites, including atropine N-oxide.[6] The primary metabolic reactions involved are N-oxidation and N-demethylation.

Formation of Atropine N-oxide

Incubation of atropine with guinea-pig liver microsomal preparations results in the formation of both isomers of atropine N-oxide.[6] This reaction is an oxidative process, likely mediated by CYP and/or FMO enzymes. The N-oxidation of atropine is a significant metabolic route.

Potential Further Metabolism of Atropine N-oxide

While specific studies on the further in vitro metabolism of atropine oxide are limited, N-oxide compounds can undergo further biotransformation. Potential metabolic pathways for atropine N-oxide could include:

-

Reduction: N-oxides can be reduced back to the parent tertiary amine. This reverse reaction can create a metabolic cycling effect.

-

Hydroxylation: The tropane ring or the tropic acid moiety of atropine oxide could be subject to hydroxylation reactions, primarily mediated by CYP enzymes.

-

Conjugation: If hydroxylated metabolites are formed, they may undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation), although this is typically studied in systems containing the necessary cofactors and enzymes, such as hepatocytes.

Key Metabolizing Enzymes

-

Cytochrome P450 (CYP) Isoforms: The CYP superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, are major contributors to the oxidative metabolism of a vast array of drugs.[4] Specific CYP isoforms involved in atropine N-oxidation have not been definitively identified in the literature but are prime candidates for investigation.

-

Flavin-containing Monooxygenases (FMOs): FMOs are another class of N-oxygenating enzymes found in the liver and other tissues.[7] They are known to metabolize a variety of nitrogen-containing compounds and could play a significant role in the N-oxidation of atropine.[3]

The following diagram illustrates the known and potential metabolic pathways for atropine, leading to the formation of atropine N-oxide.

Quantitative Data Presentation

Table 1: Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data to be determined | Data to be determined |

| Rat | Data to be determined | Data to be determined |

| Mouse | Data to be determined | Data to be determined |

| Dog | Data to be determined | Data to be determined |

| Monkey | Data to be determined | Data to be determined |

Table 2: Metabolic Stability of this compound in Hepatocytes

| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/106 cells) |

| Human | Data to be determined | Data to be determined |

| Rat | Data to be determined | Data to be determined |

Table 3: Enzyme Kinetic Parameters for this compound Metabolism

| Enzyme Source | Substrate Concentration Range (µM) | Km (µM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes | Data to be determined | Data to be determined | Data to be determined |

| Recombinant CYP Isoform X | Data to be determined | Data to be determined | Data to be determined |

| Recombinant FMO Isoform Y | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed methodologies for key in vitro metabolism experiments. These protocols are based on established best practices and can be adapted for the study of this compound.

Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound in the presence of liver microsomes and necessary cofactors.

Materials:

-

This compound

-

Pooled Liver Microsomes (Human, Rat, etc.)

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

-

Acetonitrile (B52724) (or other suitable organic solvent for reaction termination)

-

Internal Standard for LC-MS/MS analysis

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare working solutions of the test compound by diluting the stock solution in buffer to the desired concentrations (e.g., for a final incubation concentration of 1 µM).

-

Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the liver microsomal suspension.

-

Add the test compound working solution to initiate the pre-incubation.

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately add the aliquot to a tube or well containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard to stop the reaction and precipitate the protein.

-

Vortex or mix thoroughly.

-

Centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

Controls:

-

No NADPH control: Incubate the test compound with microsomes in the absence of the NADPH regenerating system to assess for non-NADPH dependent degradation.

-

No microsome control: Incubate the test compound in buffer with the NADPH regenerating system to assess for chemical instability.

-

Data Analysis:

-

Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein amount).

References

- 1. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 6. Metabolic N-oxidation of atropine, hyoscine and the corresponding nor-alkaloids by guinea-pig liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropine Oxide Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) oxide hydrochloride, a derivative and metabolite of atropine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Like its parent compound, it is utilized in toxicological settings, particularly in the treatment of poisoning by specific nerve agents and organophosphate pesticides.[2] This technical guide provides an in-depth overview of the pharmacological profile of Atropine oxide hydrochloride, addressing its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological aspects. Due to a scarcity of publicly available quantitative data for this compound, this guide leverages the extensive data available for atropine to provide a comprehensive understanding, with the clear delineation that these values are for the parent compound and serve as a reference.

Mechanism of Action

This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[2] It reversibly binds to these receptors, thereby inhibiting the effects of acetylcholine. This blockade of parasympathetic stimulation leads to a variety of physiological responses, including increased heart rate, reduced salivation and other secretions, and relaxation of smooth muscle.[3]

Signaling Pathway

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs). The binding of an antagonist like this compound prevents the G-protein activation that would normally be initiated by acetylcholine. The specific downstream effects depend on the receptor subtype and the tissue in which it is expressed. For instance, antagonism of M2 receptors in the heart leads to an increase in heart rate, while blocking M3 receptors in exocrine glands reduces secretions.

References

Atropine Oxide Hydrochloride: An In-depth Technical Guide on its Role as a Metabolite of Atropine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438), a tropane (B1204802) alkaloid and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a cornerstone medication for treating various conditions, including bradycardia, organophosphate poisoning, and ophthalmic disorders.[1][2] Its clinical efficacy and safety are intrinsically linked to its pharmacokinetic profile, a significant aspect of which is its metabolism. A key, albeit sometimes overlooked, metabolite in the biotransformation of atropine is atropine oxide hydrochloride. This technical guide provides a comprehensive overview of this compound as a metabolite of atropine, focusing on quantitative data, experimental protocols for its study, and the metabolic pathways involved.

Atropine Metabolism: The Emergence of Atropine Oxide

The biotransformation of atropine primarily occurs in the liver, mediated by enzymatic hydrolysis and oxidation.[1] The main metabolic pathways involve microsomal mono-oxygenase enzymes and atropine esterase.[3] This process yields several key metabolites, including noratropine, tropine, tropic acid, and atropine-N-oxide.[1][4] Atropine-N-oxide, which exists as this compound in a protonated state, is a product of the N-oxidation of the tertiary amine group in the tropane ring of the atropine molecule.

Quantitative Analysis of Atropine and its Metabolites

The excretion profile of atropine and its metabolites has been quantitatively assessed in human studies. Following intravenous administration of radiolabeled atropine sulfate (B86663), a significant portion of the dose is metabolized, with metabolites and unchanged drug being excreted in the urine. The data presented below summarizes the urinary excretion of atropine and its major metabolites.

| Metabolite/Parent Drug | Percentage of Administered Dose Excreted in Urine | Reference |

| Unchanged Atropine | ~50% | [3] |

| Noratropine | ~24% | [3] |

| Atropine-N-oxide | ~15% | [3] |

| Tropine | ~2% | [3] |

| Tropic Acid | Not specified in percentage | [3][4] |

Experimental Protocols for the Study of Atropine Metabolism

The investigation of atropine metabolism, particularly the formation of atropine oxide, necessitates robust experimental protocols for both in vitro and in vivo studies.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the N-oxidation of atropine in a controlled laboratory setting using liver microsomes, which are rich in drug-metabolizing enzymes.[5]

Objective: To determine the formation of atropine-N-oxide from atropine when incubated with liver microsomes.

Materials:

-

Atropine sulfate

-

Human or animal liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and atropine sulfate at a predetermined concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase for analysis by LC-MS/MS to quantify the formation of atropine-N-oxide.

In Vivo Sample Analysis for Atropine and Metabolites

This protocol describes the general steps for the analysis of atropine and its metabolites from biological samples (urine, plasma, feces) obtained from subjects administered with atropine.[6]

Objective: To identify and quantify atropine and its metabolites, including atropine oxide, in biological matrices.

Materials:

-

Biological samples (urine, plasma, feces) from subjects dosed with atropine

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents

-

Ethyl acetate (B1210297)

-

Ammonium (B1175870) acetate buffer

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Chromatographic Separation:

-

Utilize a reversed-phase HPLC column (e.g., C18).

-

Employ a mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., ammonium acetate adjusted to an acidic pH with formic acid).[6]

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) for selective and sensitive detection of atropine and its metabolites. Identification is based on the precursor and product ion masses.

-

Metabolic Pathway of Atropine

The metabolic transformation of atropine involves several key enzymatic reactions. The N-oxidation of atropine to atropine-N-oxide is a significant pathway. The following diagram illustrates the initial steps in the metabolism of atropine.

Metabolic pathways of atropine.

Experimental Workflow for Metabolite Identification

The logical flow for identifying and characterizing atropine metabolites from biological samples is a multi-step process that combines sample preparation, analytical separation, and structural elucidation.

Workflow for atropine metabolite identification.

Conclusion

This compound is a notable metabolite of atropine, formed through N-oxidation primarily in the liver. Understanding its formation and quantitative contribution to the overall metabolic profile of atropine is crucial for a complete picture of the drug's pharmacokinetics. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to investigate the metabolism of atropine and the role of its various metabolites, including this compound. Further research into the pharmacological activity and potential clinical implications of this metabolite is warranted.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atropine - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolic N-oxidation of atropine, hyoscine and the corresponding nor-alkaloids by guinea-pig liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Theoretical and Computational Insights into Atropine Oxide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) oxide hydrochloride, a derivative of the well-known muscarinic antagonist atropine, presents a compelling subject for theoretical and computational investigation.[1] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5), it holds therapeutic potential, particularly in the context of nerve agent and pesticide poisonings.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of atropine oxide hydrochloride. It outlines detailed protocols for quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, as well as Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses to elucidate its reactivity and interaction profile. Furthermore, this guide presents a conceptual framework for understanding its mechanism of action through a detailed signaling pathway and a structured workflow for its computational analysis. While specific computational data for this compound is not extensively available in public literature, this guide leverages data from its parent compound, atropine, and established computational chemistry principles to provide a robust template for future research.

Physicochemical Properties

A foundational aspect of any computational study is the accurate representation of the molecule's basic properties. The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C17H24ClNO4 | PubChem[4] |

| Molecular Weight | 341.83 g/mol | Clearsynth, Sigma-Aldrich[5][6] |

| IUPAC Name | [(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride | PubChem[4] |

| CAS Number | 4574-60-1 | SynZeal, PubChem, Clearsynth[4][5][7][8] |

| Synonyms | Atropine N-oxide hydrochloride, Genatropine hydrochloride, Tropinox | Clearsynth, CymitQuimica[5][9] |

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and reactivity of a molecule at the atomic level. For this compound, these calculations can provide invaluable insights for drug design and development.

Density Functional Theory (DFT) Analysis

DFT is a robust computational method for investigating the electronic structure of many-body systems.[10] It is widely used for geometry optimization and the prediction of vibrational spectra.

The first step in most computational studies is to determine the most stable 3D conformation of the molecule, its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculations that systematically adjust bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The results of such a calculation would be presented as a set of Cartesian coordinates or internal coordinates (Z-matrix) for each atom. A hypothetical summary of key optimized geometric parameters is presented in Table 2.

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Length | C-O (ester) | Value | Value |

| C=O (ester) | Value | Value | |

| N-O (N-oxide) | Value | Value | |

| C-N (tropane ring) | Value | Value | |

| Bond Angle | O-C-C (ester) | Value | Value |

| C-N-C (tropane ring) | Value | Value | |

| Dihedral Angle | C-O-C-C (ester linkage) | Value | Value |

Note: The "Calculated Value" column would be populated with data from DFT calculations (e.g., using B3LYP/6-31G(d,p) basis set). The "Experimental Value" column would ideally contain data from X-ray crystallography, if available.

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule.[11][12][13][14] Comparing the calculated vibrational frequencies with experimental data is a crucial step for validating the computational method and the optimized geometry.[15][16] A hypothetical comparison of calculated and experimental vibrational frequencies is shown in Table 3.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | Value | Value | Carbonyl stretch |

| ν(C-O) | Value | Value | Ester C-O stretch |

| ν(N-O) | Value | Value | N-oxide stretch |

| δ(C-H) | Value | Value | C-H bending |

Note: Calculated frequencies are often scaled by a factor to better match experimental values due to the harmonic approximation used in the calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons.[2][17] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's stability.[17][18] A smaller gap suggests higher reactivity.[18] These parameters are crucial for understanding how this compound might interact with its biological targets.[2] A summary of hypothetical HOMO-LUMO parameters is provided in Table 4.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[19] It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a significant role in ligand-receptor binding. The MEP map identifies regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][2][3] These are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems.[1][20] By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound inhibits the downstream signaling cascades initiated by these receptors.

The signaling pathway for M1 and M3 muscarinic receptors, which are coupled to Gq proteins, is depicted below.

Caption: Signaling pathway of M1/M3/M5 muscarinic acetylcholine receptors and the inhibitory action of this compound.

Experimental Protocols for Computational Studies

A systematic workflow is essential for conducting reproducible and reliable computational studies. The following protocol outlines the key steps for the theoretical analysis of this compound.

Molecular Structure Preparation

-

2D to 3D Conversion: The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

-

Initial Optimization: A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for quantum chemical calculations.

Quantum Chemical Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP, is chosen.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is selected to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase to find the minimum energy structure.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

-

Solvation Effects: The calculations can be repeated in a solvent (e.g., water) using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate a more biologically relevant environment.

-

HOMO-LUMO and MEP Analysis: The optimized wavefunction is used to calculate the HOMO and LUMO energies and to generate the Molecular Electrostatic Potential map.

Molecular Docking

-

Receptor Preparation: The 3D structure of the target muscarinic acetylcholine receptor (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of this compound within the active site of the receptor.[8][21][22][23][24]

Workflow for Computational Analysis

The overall workflow for the theoretical and computational study of this compound can be visualized as follows.

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. m.youtube.com [m.youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.hh-publisher.com [journals.hh-publisher.com]

- 9. Npc209773 | C17H23NO3 | CID 174174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Vibrational Spectroscopy of Large Molecules – Theoretical Chemistry - The Reiher Research Group | ETH Zurich [reiher.ethz.ch]

- 13. google.com [google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Quantum chemical and experimental studies on the structure and vibrational spectra of an alkaloid--Corlumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectroscopic and quantum chemical study of an alkaloid aristolochic acid I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 18. wuxibiology.com [wuxibiology.com]

- 19. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]

- 20. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. matilda.science [matilda.science]

- 22. Structure activity relationship of Atropine analogues with muscarinic acetyl choline M1 receptor: A molecular docking based approach | Semantic Scholar [semanticscholar.org]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Atropine oxide hydrochloride quantification

An Application Note for the High-Performance Liquid Chromatography (HPLC) Method for Atropine (B194438) Oxide Hydrochloride Quantification

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Atropine oxide hydrochloride. The method utilizes a reversed-phase C18 column with a simple mobile phase consisting of an aqueous phosphate (B84403) buffer and acetonitrile, ensuring accurate and reproducible results. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise analytical method for quality control, stability testing, and formulation analysis.

Introduction

This compound is a derivative of atropine, a tropane (B1204802) alkaloid, and acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors[1]. Accurate quantification is crucial for pharmaceutical research, development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds[2]. While various HPLC methods exist for atropine and its related substances, many employ complex gradient elutions or ion-pairing reagents, which can suffer from poor robustness and long equilibration times[3][4][5]. This note presents a simplified, isocratic reversed-phase HPLC (RP-HPLC) method that is specific, accurate, and precise for the determination of this compound.

Experimental Protocol

Instrumentation and Materials

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, isocratic pump, autosampler, and column thermostat is required.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended[6].

-

Reagents and Chemicals:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Purified water (HPLC grade)

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm[6][7][8] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C[3] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0):

-

Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water.

-

Adjust the pH to 3.0 using diluted phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter before use.

-

-

Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

-

Calibration Curve Standards:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 20, 40, 60, 80 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a quantity of the sample powder or solution containing the equivalent of approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection[4].

-

Method Validation and System Suitability

System Suitability Test (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified[9]. The SST is performed by injecting the 20 µg/mL standard solution six times. The acceptance criteria for the system suitability parameters are outlined in the table below[7][10].

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| % RSD for Peak Area | ≤ 2.0% |

| % RSD for Retention Time | ≤ 1.0% |

Quantitative Data Summary

The HPLC method was validated according to ICH guidelines for key parameters. The results are summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 5 - 80 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999[11] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | |

| * Intra-day (Repeatability) | < 2.0%[8] |

| * Inter-day (Intermediate) | < 2.0%[8] |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

Workflow and Diagrams

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for HPLC quantification.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is validated and demonstrates excellent linearity, accuracy, and precision, making it highly suitable for routine quality control analysis in the pharmaceutical industry. The use of a common C18 column and a straightforward mobile phase ensures the method is robust and easily transferable between laboratories.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Determination of Atropine by HPLC - AppNote [mtc-usa.com]

- 5. mtc-usa.com [mtc-usa.com]

- 6. abap.co.in [abap.co.in]

- 7. nnpub.org [nnpub.org]

- 8. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]

- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 10. scirp.org [scirp.org]

- 11. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]

Application Notes and Protocols for Atropine Oxide Hydrochloride as a Certified Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) oxide hydrochloride, a derivative and metabolite of atropine, serves as a crucial certified reference standard in analytical chemistry and pharmaceutical research.[1] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5), it is instrumental in the development and validation of analytical methods, quality control applications, and in vitro and in vivo pharmacological studies.[2][3] These application notes provide detailed protocols and data for the effective use of Atropine oxide hydrochloride as a certified reference standard.

Physicochemical Data

Certified reference standards of this compound are supplied with a comprehensive certificate of analysis. Key physicochemical properties are summarized below for easy reference.

| Property | Value | Reference |

| Chemical Name | [(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride | [4] |

| CAS Number | 4574-60-1 | [5] |

| Molecular Formula | C₁₇H₂₄ClNO₄ | [1] |

| Molecular Weight | 341.83 g/mol | [5] |

| Purity (HPLC) | >95% | [4] |

| Appearance | Neat | [4] |

| Storage Temperature | +5°C | [6] |

| Shipping Temperature | Room Temperature | [6] |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[3] By binding to these receptors, it prevents acetylcholine (ACh) from exerting its effects, thereby inhibiting parasympathetic nerve stimulation.[7] This antagonism has wide-ranging physiological consequences, including effects on the heart, smooth muscle, and glands.[7]

For instance, at M2 receptors, which are coupled to Gi-proteins, this compound blocks the ACh-mediated inhibition of adenylyl cyclase, leading to a decrease in the downstream effects of parasympathetic stimulation.[7]

References

- 1. This compound | C17H24ClNO4 | CID 6419888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Atropine-N-oxide Hydrochloride | LGC Standards [lgcstandards.com]

- 5. Atropine-N-oxide hydrochloride | SIELC Technologies [sielc.com]

- 6. Atropine N-Oxide Hydrochloride | LGC Standards [lgcstandards.com]

- 7. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

Application Notes and Protocols for In Vivo Experimental Use of Atropine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in vivo experimental data for Atropine (B194438) oxide hydrochloride is publicly available. These application notes and protocols are primarily based on the extensive research conducted with Atropine and its common salt, Atropine sulfate (B86663). Atropine N-oxide is a known metabolite of Atropine[1][2]. Researchers should consider these protocols as a foundational guide and may need to perform dose-response studies and pharmacokinetic assessments to adapt them for Atropine oxide hydrochloride.

Mechanism of Action

Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), subtypes M1 through M5. By blocking the binding of the neurotransmitter acetylcholine, it inhibits the physiological responses associated with the parasympathetic nervous system[1][3].

-

M1, M3, M5 Receptor Blockade: These Gq/11 protein-coupled receptors are inhibited by Atropine, which blocks the phospholipase C (PLC) pathway. This leads to reduced production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately decreasing intracellular calcium mobilization and protein kinase C (PKC) activation.

-

M2, M4 Receptor Blockade: Atropine's antagonism of these Gi/o protein-coupled receptors results in increased adenylyl cyclase activity, leading to higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.

Signaling Pathway of Muscarinic Antagonism

The following diagram illustrates the signaling pathway of acetylcholine at a muscarinic receptor and its inhibition by Atropine.

Applications in Preclinical Research

Atropine is utilized in various in vivo animal models for a range of research applications:

-

Cardiovascular Research: To investigate its effects on heart rate (chronotropy) and atrioventricular conduction, particularly in models of bradycardia and arrhythmias[4].

-

Neuroscience Research: To explore the role of the cholinergic system in cognitive functions such as learning and memory, and in models of neurodegenerative diseases.

-

Toxicology and Pharmacology: As a standard antidote for organophosphate and nerve agent poisoning[5].

-

Anesthesiology: As a pre-anesthetic agent to reduce salivary and bronchial secretions during surgical procedures.

-

Ophthalmology Research: To induce mydriasis (pupil dilation) for the study of ocular conditions and drug effects.

Quantitative Data Summary

The following tables summarize dosages and administration routes for Atropine in various animal models based on published literature.

Table 1: Atropine Dosage and Administration in Rodent Models

| Animal Model | Application | Dosage Range | Administration Route | Reference |

| Mice | Memory Impairment Studies | 0.1 - 1 mg/kg | Intraperitoneal (i.p.) | [6] |

| Rats | Organophosphate Poisoning | 17.4 mg/kg | Intraperitoneal (i.p.) | [7] |

| Rats | Upregulation of mAChR | 500 mg/kg (acute/chronic) | Subcutaneous (s.c.) | [8] |

| Guinea Pigs | Metabolism Studies | - | - | [5] |

Table 2: Atropine Dosage and Administration in Other Animal Models

| Animal Model | Application | Dosage Range | Administration Route | Reference |

| Dogs | Bradycardia (non-emergent) | 0.01 - 0.02 mg/kg | Intravenous (i.v.) | [9] |

| Dogs | Bradycardia (emergent) | 0.04 mg/kg | Intravenous (i.v.) | [9] |

| Dogs | Pulseless Electrical Activity | 0.04 - 0.4 mg/kg | - | [10] |

| Cats | General Anesthesia | 0.01 - 0.04 mg/kg | i.v., i.m., s.c. | [9] |

| Rabbits | Ocular Studies | - | Topical (eye drops) | |

| Chicks | Form-Deprivation Myopia | 240 nmol | Intravitreal | [10] |

In Vivo Experimental Protocols

The following are generalized protocols and should be adapted based on the specific research question, animal model, and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Evaluation of Atropine in a Drug-Induced Bradycardia Model (Mouse)

-

Animal Model: Adult male C57BL/6 mice (8-12 weeks old).

-

Materials:

-

Atropine sulfate (or this compound)

-

Sterile 0.9% saline

-

Bradycardic agent (e.g., Propranolol, Carbachol)

-

ECG monitoring system or tail-cuff plethysmograph

-

-

Preparation of Atropine Solution:

-

Weigh the required amount of Atropine salt.

-

Dissolve in sterile 0.9% saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse at 10 mL/kg injection volume).

-

Ensure the solution is clear and sterile-filter if necessary.

-

-

Experimental Procedure:

-

Acclimatize mice to the experimental room and monitoring equipment.

-

Record baseline heart rate for a stable period (e.g., 15-30 minutes).

-

Induce bradycardia by administering the chosen agent (e.g., Propranolol 5 mg/kg, i.p.).

-

Once a stable and significant decrease in heart rate is observed, administer Atropine (e.g., 1 mg/kg, i.p.).

-

Continuously monitor and record the heart rate for at least 60 minutes post-Atropine administration.

-

-

Data Analysis:

-

Calculate the change in heart rate from the bradycardic state after Atropine administration.

-

Compare the heart rate at different time points to the baseline and bradycardic levels.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

-

Protocol 2: Assessment of Atropine's Effect on Salivary Secretion (Rat)

-

Animal Model: Adult male Sprague-Dawley rats (250-300 g).

-

Materials:

-

Atropine sulfate (or this compound)

-

Sterile 0.9% saline

-

Sialogogue (e.g., Pilocarpine)

-

Pre-weighed cotton balls

-

Anesthetic (e.g., Isoflurane)

-

-

Experimental Procedure:

-

Fast rats overnight with free access to water.

-

Anesthetize the rat and maintain a stable plane of anesthesia.

-

Administer Atropine (e.g., 0.5 mg/kg, s.c.) or vehicle (saline).

-

After a pre-determined time (e.g., 30 minutes), place a pre-weighed cotton ball in the rat's mouth for a fixed period (e.g., 5 minutes).

-

Remove the cotton ball and immediately weigh it to determine the amount of saliva secreted.

-

To stimulate salivation, administer a sialogogue (e.g., Pilocarpine 2 mg/kg, i.p.) and repeat the saliva collection process.

-

-

Data Analysis:

-

Calculate the weight of saliva collected under basal and stimulated conditions for both Atropine-treated and vehicle-treated groups.

-

Compare the salivary output between the groups using a t-test or ANOVA.

-

Experimental Workflow Diagram

The following diagram outlines a general workflow for an in vivo experiment with Atropine.

References

- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic N-oxidation of atropine, hyoscine and the corresponding nor-alkaloids by guinea-pig liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. Effects of atropine treatment on in vitro and in vivo binding of 4-[125I]-dexetimide to central and myocardial muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The latest research on atropine: efficacy, ideal candidates, and safety | Myopia Profile [myopiaprofile.com]

- 10. Nitric Oxide (NO) Mediates the Inhibition of Form-Deprivation Myopia by Atropine in Chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Atropine Oxide Hydrochloride in the Study of Competitive Antagonism at Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) oxide hydrochloride, a derivative and metabolite of atropine, serves as a valuable tool in pharmacological research for investigating the role of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Like its parent compound, atropine oxide hydrochloride is a competitive antagonist, binding to and inhibiting all five muscarinic receptor subtypes (M1-M5).[1] This document provides detailed application notes and experimental protocols for the use of this compound in studying competitive antagonism at these receptors.

Data Presentation: Antagonist Affinities at Muscarinic Receptors

The following tables summarize the binding affinities (Kᵢ), inhibitory concentrations (IC₅₀), and functional antagonist potencies (pA₂) of atropine for the five human muscarinic receptor subtypes. This data is essential for designing experiments and interpreting the competitive antagonistic effects of this compound.

Table 1: Binding Affinity (Kᵢ) of Atropine at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Radioligand | Cell/Tissue Source |

| M1 | 1.27 ± 0.36 | [³H]-NMS | CHO Cells |

| M2 | 3.24 ± 1.16 | [³H]-NMS | CHO Cells |

| M3 | 2.21 ± 0.53 | [³H]-NMS | CHO Cells |

| M4 | 0.77 ± 0.43 | [³H]-NMS | CHO Cells |

| M5 | 2.84 ± 0.84 | [³H]-NMS | CHO Cells |

| Data from[2] |

Table 2: Inhibitory Potency (IC₅₀) of Atropine at Human Muscarinic Receptor Subtypes

| Receptor Subtype | IC₅₀ (nM) | Assay Type |

| M1 | 2.22 ± 0.60 | Not Specified |

| M2 | 4.32 ± 1.63 | Not Specified |

| M3 | 4.16 ± 1.04 | Not Specified |

| M4 | 2.38 ± 1.07 | Not Specified |

| M5 | 3.39 ± 1.16 | Not Specified |

| Data from[2] |

Table 3: Functional Antagonist Potency (pA₂) of Atropine in Various Tissues

| Tissue/Preparation | Predominant Receptor | Agonist | pA₂ Value |

| Rat Pancreatic Acini | M3 | Carbachol | 9.15 |

| Human Colon (Circular Muscle) | M3 | Carbachol | 8.72 ± 0.28 |

| Human Colon (Longitudinal Muscle) | M3 | Carbachol | 8.60 ± 0.08 |

| Guinea Pig Atria | M2 | Bethanechol | Higher affinity than bladder/gastric mucosa |

| Guinea Pig Urinary Bladder | M2/M3 | Bethanechol | Lower affinity than atria |

| Murine Trachea | M3 | Arecoline | Potent antagonism |

| Data compiled from[3][4][5][6] |

Signaling Pathways and Mechanism of Action

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. This compound, as a competitive antagonist, binds to the same orthosteric site as the endogenous agonist acetylcholine (ACh) but does not activate the receptor. This blocks ACh-induced signaling.

The five muscarinic receptor subtypes couple to different G-protein families, initiating distinct intracellular signaling cascades:

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of these receptors can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]

References

- 1. apexbt.com [apexbt.com]

- 2. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

Application Notes and Protocols for the Analysis of Atropine Oxide Hydrochloride in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438), a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its metabolism in the body leads to the formation of several metabolites, including Atropine N-oxide.[1] The quantification of atropine and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Atropine oxide hydrochloride is a salt form of the N-oxide metabolite.